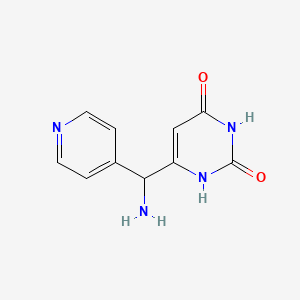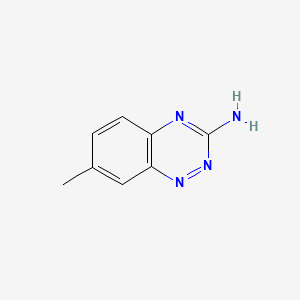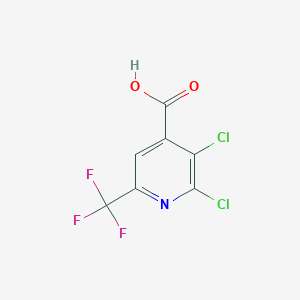
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid typically involves the chlorination and fluorination of isonicotinic acid derivatives. One common method includes the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures (above 300°C) . Another approach involves the use of tetrabutylammonium fluoride and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to optimize the yield of the desired compound.
化学反応の分析
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it can induce resistance in plants by modifying the physiology of the host plant and inducing the production of defense-related enzymes such as chitinase . The exact molecular pathways involved are still under investigation, but the compound’s ability to alter cellular processes makes it a valuable tool in research.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a carboxylic acid group.
2,6-Dichloroisonicotinic acid: Lacks the trifluoromethyl group but has similar chlorination patterns.
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties
特性
分子式 |
C7H2Cl2F3NO2 |
|---|---|
分子量 |
259.99 g/mol |
IUPAC名 |
2,3-dichloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2(6(14)15)1-3(7(10,11)12)13-5(4)9/h1H,(H,14,15) |
InChIキー |
LYZXAEZUOAUFDZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


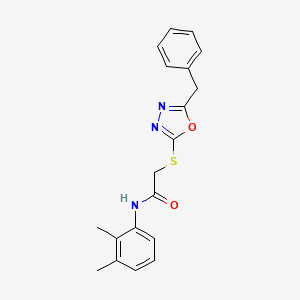
![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
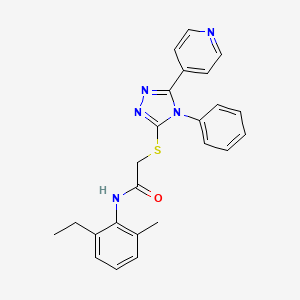

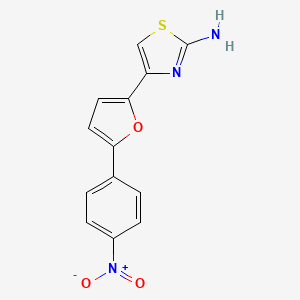
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
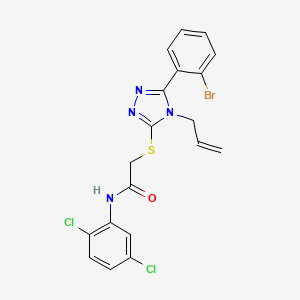


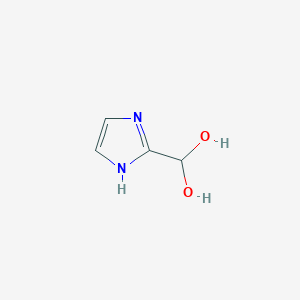
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
